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Compound of Interest

Compound Name: Cycloocta[c]pyridazine

Cat. No.: B15213294 Get Quote

Note to the Reader: Initial searches for the medicinal chemistry applications of

cycloocta[c]pyridazine yielded limited information. This specific heterocyclic scaffold appears

to be a less explored area in drug discovery, and as such, detailed application notes with

extensive quantitative data and experimental protocols could not be compiled.

To provide a comprehensive and useful resource in line with the user's request, this document

focuses on a closely related and well-documented class of fused pyridazines: imidazo[1,2-

b]pyridazine derivatives. This class of compounds has shown significant promise in medicinal

chemistry, particularly as kinase inhibitors for anticancer therapy. The principles, experimental

designs, and data interpretation presented here for imidazo[1,2-b]pyridazines can serve as a

valuable guide for researchers interested in the broader field of fused pyridazine medicinal

chemistry.

Application Notes: Imidazo[1,2-b]pyridazine
Derivatives as mTOR Inhibitors
Introduction:

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry,

demonstrating a wide range of biological activities. A particularly promising application of these

derivatives is in the development of inhibitors of the mammalian target of rapamycin (mTOR).

mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth,

proliferation, and survival. Its signaling pathway is often dysregulated in various human
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cancers, making it an attractive target for anticancer drug development.[1] ATP-competitive

mTOR inhibitors based on the imidazo[1,2-b]pyridazine core have been synthesized and

evaluated, showing potent anti-proliferative activity in various cancer cell lines.[1]

Mechanism of Action:

Imidazo[1,2-b]pyridazine-based mTOR inhibitors act as ATP-competitive inhibitors, binding to

the kinase domain of mTOR and blocking its catalytic activity. This inhibition prevents the

phosphorylation of downstream effector proteins, such as S6 kinase (S6K) and eukaryotic

initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these effectors leads

to the suppression of protein synthesis and ultimately results in the induction of G1-phase cell

cycle arrest and inhibition of cancer cell proliferation.[1]

Quantitative Data Summary:

The following table summarizes the in vitro activity of representative imidazo[1,2-b]pyridazine-

based mTOR inhibitors against the mTOR kinase and their anti-proliferative effects on human

cancer cell lines.[1]

Compound ID mTOR IC₅₀ (µM) A549 IC₅₀ (µM) H460 IC₅₀ (µM)

A17 0.067 0.02 Not Reported

A18 0.062 Not Reported Not Reported

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the mTOR

kinase activity or cell proliferation.

Experimental Protocols
1. General Protocol for the Synthesis of Imidazo[1,2-b]pyridazine Diaryl Urea Derivatives (e.g.,

A17, A18):

This protocol outlines a general synthetic route for the preparation of imidazo[1,2-b]pyridazine

diaryl urea derivatives, which have shown potent mTOR inhibitory activity.[1]

Step 1: Synthesis of the Imidazo[1,2-b]pyridazine Core
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The core imidazo[1,2-b]pyridazine structure can be assembled through the reaction of 3-amino-

6-chloropyridazine with a suitable α-haloketone.

Materials: 3-amino-6-chloropyridazine, chloroacetaldehyde dimethyl acetal, ethanol, water,

sodium acetate, hydrochloric acid.

Procedure:

Dissolve 3-amino-6-chloropyradazine in a mixture of aqueous ethanol.

Add chloroacetaldehyde dimethyl acetal, sodium acetate, and a catalytic amount of

concentrated hydrochloric acid.

Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and isolate the crude product.

Purify the product by recrystallization or column chromatography to yield the imidazo[1,2-

b]pyridazine core.

Step 2: Synthesis of Diaryl Urea Derivatives

Materials: Imidazo[1,2-b]pyridazine core, substituted anilines, triphosgene or a similar

carbonylating agent, and a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).

Procedure:

Dissolve the imidazo[1,2-b]pyridazine core in an anhydrous organic solvent.

Add a carbonylating agent, such as triphosgene, to form an intermediate isocyanate or

chloroformate.

In a separate flask, dissolve the desired substituted aniline in the same solvent.

Slowly add the aniline solution to the reaction mixture containing the activated

imidazo[1,2-b]pyridazine.

Stir the reaction at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction and isolate the crude diaryl urea product.

Purify the final compound by column chromatography to obtain the desired imidazo[1,2-

b]pyridazine diaryl urea derivative.

2. Protocol for In Vitro mTOR Kinase Assay:

This protocol describes a method to determine the in vitro inhibitory activity of the synthesized

compounds against the mTOR kinase.

Principle: The assay measures the phosphorylation of a substrate by the mTOR kinase in the

presence and absence of the test compound. The amount of phosphorylation is quantified,

typically using a fluorescence- or luminescence-based method.

Materials: Recombinant human mTOR kinase, appropriate substrate (e.g., a peptide

substrate), ATP, assay buffer, test compounds, and a detection reagent.

Procedure:

Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).

In a microplate, add the mTOR kinase, the substrate, and the assay buffer.

Add the test compounds at various concentrations to the wells. Include a positive control

(a known mTOR inhibitor) and a negative control (vehicle).

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature for a specific period.

Stop the reaction and add the detection reagent according to the manufacturer's

instructions.

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

Calculate the percentage of inhibition for each compound concentration and determine the

IC₅₀ value by fitting the data to a dose-response curve.
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3. Protocol for Cell Proliferation Assay (SRB Assay):

This protocol details the sulforhodamine B (SRB) assay to evaluate the anti-proliferative activity

of the compounds against human cancer cell lines.[1]

Principle: The SRB assay is a colorimetric assay that measures cell density based on the

measurement of cellular protein content.

Materials: Human cancer cell lines (e.g., A549, H460), cell culture medium, fetal bovine

serum, penicillin-streptomycin, test compounds, trichloroacetic acid (TCA), SRB solution,

and Tris base solution.

Procedure:

Seed the cancer cells in 96-well plates and allow them to attach overnight.

Treat the cells with various concentrations of the test compounds and incubate for a

specified period (e.g., 48 or 72 hours).

After incubation, fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

Wash the plates with water and air dry.

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

Solubilize the bound SRB dye with Tris base solution.

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate

reader.

Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

4. Protocol for Western Blot Analysis of mTOR Signaling:

This protocol is used to confirm the mechanism of action by analyzing the phosphorylation

status of mTOR downstream targets.[1]
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Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By

using antibodies specific to the phosphorylated forms of proteins like AKT and S6, the effect

of the compound on the mTOR signaling pathway can be determined.

Materials: Cancer cells, cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer

apparatus, PVDF membrane, blocking buffer, primary antibodies (e.g., anti-p-AKT, anti-p-S6,

and their total protein counterparts), HRP-conjugated secondary antibodies, and a

chemiluminescent substrate.

Procedure:

Treat cancer cells with the test compound at a specific concentration for a defined time.

Lyse the cells and determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against the phosphorylated and total

forms of AKT and S6.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analyze the band intensities to determine the effect of the compound on the

phosphorylation of AKT and S6.
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Caption: mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine

derivatives.
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Caption: Experimental workflow for the development of imidazo[1,2-b]pyridazine-based mTOR

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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